![molecular formula C15H29O8P B1242124 (2r)-3-(Phosphonooxy)propane-1,2-Diyl Dihexanoate](/img/structure/B1242124.png)
(2r)-3-(Phosphonooxy)propane-1,2-Diyl Dihexanoate
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Overview
Description
1,2-dihexanoyl-sn-glycero-3-phosphate is a 1,2-diacyl-sn-glycero-3-phosphate in which the acyl groups at positions 1 and 2 are specified as hexanoyl. It is a 1,2-diacyl-sn-glycerol 3-phosphate and a hexanoate ester.
Scientific Research Applications
1. Analytical Chemistry and Pharmaceutical Applications
(2r)-3-(Phosphonooxy)propane-1,2-diyl dihexanoate has been studied in the context of analytical chemistry. For instance, Krzek, Moniczewska, and Zabierowska-Slusarczyk (2003) developed an HPLC method for the determination of related compounds in ointments, highlighting its role in pharmaceutical quality control and analysis (Krzek, Moniczewska, & Zabierowska-Slusarczyk, 2003).
2. Organic Synthesis and Catalysis
In the field of organic synthesis and catalysis, Bianchini et al. (1990) investigated the regioselective synthesis of enol esters from 1-alkynes and carboxylic acids using rhodium(I) monohydrides, which is relevant to the study of compounds like (2r)-3-(phosphonooxy)propane-1,2-diyl dihexanoate (Bianchini, Meli, Peruzzini, Zanobini, Bruneau, & Dixneuf, 1990).
3. Enzymatic Reactions and Organic Chemistry
Miyata, Kumamoto, and Ishikawa (2007) demonstrated the enzymatic desymmetrization of a related compound, 2-(ethoxycarbonyl)propane-1,3-diyl dihexanoate, which is important for understanding the enzymatic reactions and stereoselectivity in organic chemistry (Miyata, Kumamoto, & Ishikawa, 2007).
4. Industrial Applications
Nagendramma and Kaul (2008) explored the use of complex esters, related to (2r)-3-(phosphonooxy)propane-1,2-diyl dihexanoate, as automotive gear lubricants. Their study offers insights into the industrial applications of such compounds (Nagendramma & Kaul, 2008).
5. Biomedical Research
The compound's relevance in biomedical research can be seen in the work of Ghaemy, Heidaripour, and Barghamadi (2007), who synthesized monomers for dental composites, suggesting its potential application in dental materials science (Ghaemy, Heidaripour, & Barghamadi, 2007).
properties
Product Name |
(2r)-3-(Phosphonooxy)propane-1,2-Diyl Dihexanoate |
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Molecular Formula |
C15H29O8P |
Molecular Weight |
368.36 g/mol |
IUPAC Name |
[(2R)-2-hexanoyloxy-3-phosphonooxypropyl] hexanoate |
InChI |
InChI=1S/C15H29O8P/c1-3-5-7-9-14(16)21-11-13(12-22-24(18,19)20)23-15(17)10-8-6-4-2/h13H,3-12H2,1-2H3,(H2,18,19,20)/t13-/m1/s1 |
InChI Key |
SFZZRGHNPILUOD-CYBMUJFWSA-N |
Isomeric SMILES |
CCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCC |
Canonical SMILES |
CCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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